(S)-1,3-Diphenyl-1-propyne-3-ol
CAS No.:
Cat. No.: VC13843267
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | (1S)-1,3-diphenylprop-2-yn-1-ol |
| Standard InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1 |
| Standard InChI Key | DZZWMODRWHHWFR-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O |
Introduction
Structural Characteristics and Stereochemistry
The molecular formula of (S)-1,3-Diphenyl-1-propyne-3-ol is CHO, with a molecular weight of 208.26 g/mol . The IUPAC name designates the triple bond between carbons 1 and 2 (prop-1-yne) and a hydroxyl group at carbon 3, which also bears two phenyl groups. This configuration creates a chiral center at carbon 3, yielding the (S)-enantiomer (Fig. 1).
Stereochemical Analysis
The chiral center at carbon 3 has four distinct substituents:
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Hydroxyl group (-OH)
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Phenyl group (CH)
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Propargyl chain (C≡C-Ph)
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Hydrogen atom
Using Cahn-Ingold-Prelog priorities, the configuration is determined by the sequence: -OH (highest priority) > phenyl > propargyl chain > hydrogen. The (S)-enantiomer arises when these groups are arranged counterclockwise in descending priority .
Spectroscopic Data
While specific spectral data for the (S)-enantiomer are scarce, related propargyl alcohols exhibit:
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IR: O-H stretch (~3400 cm), C≡C stretch (~2100 cm), and aromatic C-H bends (~700 cm) .
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H NMR: Signals for aromatic protons (δ 7.2–7.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm, broad), and propargyl protons (δ 2.8–3.2 ppm) .
Synthetic Methodologies
Catalytic Coupling Approaches
A patent (CN102146020B) describes synthesizing 1,3-diphenylpropanol derivatives via iron-catalyzed coupling of substituted phenylethanol and benzyl alcohol . Although this method targets saturated alcohols, analogous strategies using propargyl alcohols could yield the title compound. Key modifications include:
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Substrates: Replacing benzyl alcohol with propargyl alcohol derivatives.
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Catalysts: Employing palladium or copper for alkyne activation .
Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Catalyst | Fe(acac) (10 mol%) |
| Base | KOH (15 mol%) |
| Solvent | Anhydrous o-xylene |
| Reaction Time | 12 hours |
| Yield | ~81% (for analogous compounds) |
Enantioselective Synthesis
The (S)-configuration necessitates asymmetric methods:
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Chiral Ligands: Use of (R)-BINAP with palladium catalysts to induce stereoselectivity during alkyne hydration .
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Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries .
Physicochemical Properties
Thermal Stability
Propargyl alcohols like 1,3-Diphenyl-2-propyn-1-ol decompose at temperatures >200°C, with melting points ranging from 80–100°C . The (S)-enantiomer likely exhibits similar stability, though exact data require experimental validation.
Solubility and Reactivity
Pharmacological and Industrial Applications
Medicinal Chemistry
1,3-Diphenylpropanol derivatives exhibit:
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Immunosuppressive Activity: Inhibition of T-cell proliferation (IC < 10 µM) .
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Neuroprotective Effects: Mitigation of β-amyloid aggregation in neurodegenerative models .
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Antiviral Properties: HIV-1 protease inhibition (K ~50 nM) .
The (S)-enantiomer’s stereochemistry may enhance target specificity, as seen in β-secretase inhibitors .
Material Science
Propargyl alcohols serve as precursors for:
Challenges and Future Directions
Synthetic Limitations
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Stereocontrol: Current methods for racemic mixtures lack enantioselectivity, necessitating costly resolutions .
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Scalability: High catalyst loadings (10 mol%) impede industrial adoption .
Research Opportunities
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